![molecular formula C5H11ClN4O2S B2654449 3-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride CAS No. 2377032-96-5](/img/structure/B2654449.png)
3-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride
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Overview
Description
Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of amines and pyrazoles involves various chemical reactions. For instance, amines can be synthesized by the reaction of ammonia with alkyl halides . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to one or more alkyl groups . Pyrazoles have a five-membered ring structure with two nitrogen atoms .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . Pyrazoles can participate in numerous reactions such as N-alkylation, N-acylation, and reactions with electrophiles at the carbon between the two nitrogens .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties include color, density, hardness, melting and boiling points, and reactivity .Scientific Research Applications
- 3-(Aminomethyl)-1-methylpyrazole-4-sulfonamide hydrochloride serves as a versatile reagent for synthesizing an array of compounds. Notably, it plays a crucial role in the synthesis of heterocyclic compounds like benzimidazoles , peptides , and peptidomimetics . The electron-rich boron atom within this compound readily forms complexes with Lewis acids (such as amines or carboxylic acids), facilitating catalytic reactions. This capacity enables efficient compound synthesis .
- The compound’s boronic acid functionality finds applications in materials science. Researchers functionalize nanoparticles with boronic acid groups, enabling targeted drug delivery. For instance, phenylboronic acid-functionalized nanoparticles have been developed for delivering anticancer drugs . These systems respond to changes in pH or glucose levels, enhancing drug release at specific sites.
- Recent studies explore the use of boronic acid derivatives in photoacoustic imaging and theranostics. By conjugating these compounds with imaging agents or therapeutic molecules, researchers create multifunctional nanovehicles. These systems can monitor structural changes intracellularly and deliver therapeutic payloads .
Compound Synthesis
Materials Science and Nanoparticles
Photoacoustic Imaging and Theranostics
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2S.ClH/c1-9-3-5(12(7,10)11)4(2-6)8-9;/h3H,2,6H2,1H3,(H2,7,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKMPTUHVQYDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride |
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